1000-Fold Superior Potency Over DSCG in Inhibiting Antigen-Induced Histamine Release
In a direct head-to-head comparison using rat peritoneal mast cells, Batebulast (NCO-650) demonstrated an IC50 of 1.9 µM for inhibiting antigen-induced histamine release [1]. This is a 1000-fold increase in potency compared to the reference anti-allergic drug disodium cromoglycate (DSCG) on a molecular basis [1]. This finding is further corroborated by a secondary study showing NCO-650's potent inhibition of histamine release from mast cells stimulated by various secretagogues, including anti-IgE (IC50 = 3.6 µM) and Concanavalin A (IC50 = 4.6 µM) [2].
| Evidence Dimension | Potency (IC50 for inhibition of antigen-induced histamine release) |
|---|---|
| Target Compound Data | IC50 = 1.9 µM |
| Comparator Or Baseline | Disodium Cromoglycate (DSCG) |
| Quantified Difference | 1000-fold more potent than DSCG (molecular basis) |
| Conditions | Rat peritoneal mast cells stimulated with antigen (specific antigen not detailed in abstract). |
Why This Matters
For researchers studying the IgE-mediated allergic cascade, Batebulast offers a dramatically more potent tool for inhibiting mast cell degranulation compared to the classic, and much weaker, DSCG, enabling the use of lower concentrations and potentially reducing off-target effects in cellular assays.
- [1] Takei M, Matumoto T, Endo K, Muramatu M. Inhibitory effect of anti-allergic agent NCO-650 on histamine release induced by various secretagogues. Agents Actions. 1988 Aug;25(1-2):17-21. View Source
- [2] Takei M, Matumoto T, Endo K, Muramatu M. Inhibition of cAMP increase by an anti-allergic agent, NCO-650, during histamine release. Int Arch Allergy Appl Immunol. 1989;88(4):377-80. View Source
